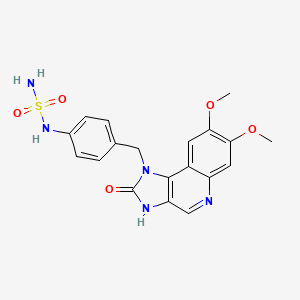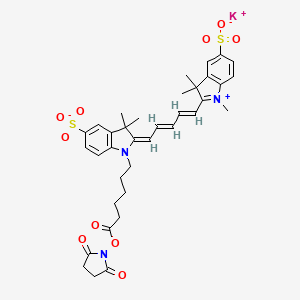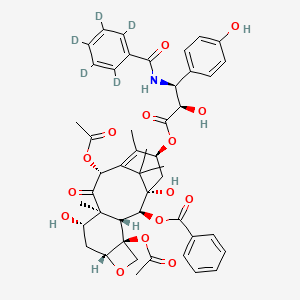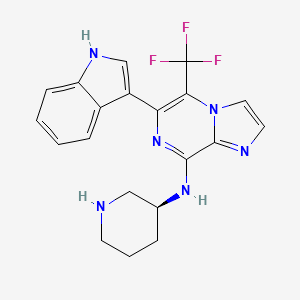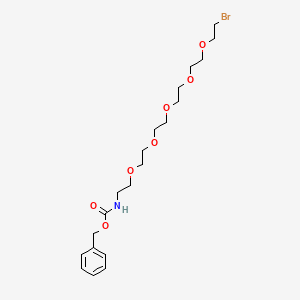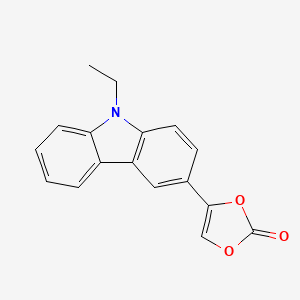
photoCORM-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
photoCORM-2 is a carbon monoxide releasing molecule (CORM) that is activated by light. This compound is particularly significant due to its ability to release carbon monoxide in a controlled manner upon exposure to light, making it a valuable tool in various scientific research applications. Carbon monoxide, despite its toxicity, has therapeutic potential, and this compound allows for precise delivery of this gas in biological systems .
Métodos De Preparación
The synthesis of photoCORM-2 involves several steps. One common method includes the preparation of a rhenium complex. For instance, rhenium dodecacarbonyl is refluxed with 2,2’-bipyridine in 2-chloroethanol to form a yellow solid, which is then further reacted with tris(hydroxymethyl)phosphine in tetrahydrofuran to yield the final product . This process requires careful control of reaction conditions, including temperature and solvent purity, to ensure the desired product is obtained.
Análisis De Reacciones Químicas
photoCORM-2 undergoes various chemical reactions, primarily driven by light activation. The key reaction is the release of carbon monoxide upon exposure to visible light. This reaction can be influenced by the presence of different reagents and conditions. For example, in the presence of palladium catalysts, this compound can facilitate aminocarbonylation reactions, leading to the formation of functionalized amides . The major product of these reactions is typically the desired amide compound, with carbon monoxide being released as a byproduct.
Aplicaciones Científicas De Investigación
photoCORM-2 has a wide range of applications in scientific research. In chemistry, it is used as a source of carbon monoxide for various synthetic transformations. In biology and medicine, this compound is explored for its potential therapeutic effects, particularly its anti-tumor activity . The ability to release carbon monoxide in a controlled manner makes it a valuable tool for studying the effects of this gas in cellular systems and tissues. Additionally, this compound is used in industrial applications where controlled carbon monoxide release is required .
Mecanismo De Acción
The mechanism of action of photoCORM-2 involves the release of carbon monoxide upon exposure to light. This process is facilitated by the photolysis of the carbonyl ligands in the compound. The released carbon monoxide can then interact with various molecular targets, including hemoglobin and other metalloproteins . This interaction can lead to various biological effects, such as vasodilation and anti-inflammatory responses, depending on the specific molecular pathways involved.
Comparación Con Compuestos Similares
photoCORM-2 is unique among carbon monoxide releasing molecules due to its activation by visible light. Other similar compounds include flavonol-based photoCORMs and manganese-based photoCORMs, which also release carbon monoxide upon light activation . this compound stands out due to its good cellular uptake and real-time monitoring ability of carbon monoxide release by a color change approach . This makes it particularly useful for applications requiring precise control and monitoring of carbon monoxide delivery.
Propiedades
Fórmula molecular |
C17H13NO3 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
4-(9-ethylcarbazol-3-yl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C17H13NO3/c1-2-18-14-6-4-3-5-12(14)13-9-11(7-8-15(13)18)16-10-20-17(19)21-16/h3-10H,2H2,1H3 |
Clave InChI |
LNWWMBPIOGTCRZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C3=COC(=O)O3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


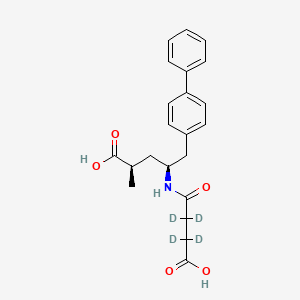



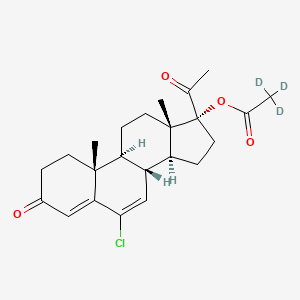


![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
